molecular formula C22H19BrN4O2S B2819680 N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1260948-05-7

N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2819680
CAS No.: 1260948-05-7
M. Wt: 483.38
InChI Key: LJIBGVHYKVCTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H19BrN4O2S and its molecular weight is 483.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, particularly its anticancer properties.

Chemical Structure and Properties

The compound features several key structural components:

  • Bromophenyl Group : Enhances lipophilicity and potential interaction with biological targets.
  • Thioacetamide Moiety : Contributes to the compound's reactivity and biological activity.
  • Pyrrolo[3,2-d]pyrimidin Core : A fused ring system known for various pharmacological effects.

The molecular formula is C22H19BrN4O2SC_{22}H_{19}BrN_{4}O_{2}S with a molecular weight of approximately 500.43 g/mol.

Synthesis

The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrrolo[3,2-d]pyrimidin core followed by the introduction of the bromophenyl group and thioacetamide linkage. Common reagents include brominating agents and thiolating agents, with solvents like dichloromethane or dimethylformamide used in the process .

This compound is believed to exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Gene Expression : By interacting with transcription factors, it can alter gene expression profiles associated with cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The IC50 values ranged from 4.296 µM to 7.472 µM for these cell lines .
Cell LineIC50 (µM)Reference
HepG24.296 ± 0.2
PC-37.472 ± 0.42

Mechanisms of Anticancer Activity

The mechanisms through which this compound exhibits anticancer activity include:

  • PI3K Pathway Inhibition : This pathway is crucial for cell growth and survival; inhibition can lead to reduced proliferation of cancer cells.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through intrinsic pathways .

Other Biological Activities

Beyond anticancer properties, compounds similar to N-(3-bromophenyl)-2-(...) have shown a range of biological activities including:

  • Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Compounds in this class have been noted for their ability to inhibit cyclooxygenase enzymes (COX-II), which are involved in inflammatory processes .

Case Studies

In one notable study focusing on fused thiophene derivatives, it was found that modifications in the substituent groups significantly impacted cytotoxicity and selectivity against cancer cell lines. This highlights the importance of structural optimization in enhancing biological activity .

Properties

IUPAC Name

N-(3-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O2S/c1-2-27-21(29)20-19(17(12-24-20)14-7-4-3-5-8-14)26-22(27)30-13-18(28)25-16-10-6-9-15(23)11-16/h3-12,24H,2,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJIBGVHYKVCTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.